molecular formula C18H15Cl2NO2 B2813218 (6-Chloro-2-methyl-4-phenylquinolin-3-yl)acetic acid hydrochloride CAS No. 1170172-16-3

(6-Chloro-2-methyl-4-phenylquinolin-3-yl)acetic acid hydrochloride

Cat. No.: B2813218
CAS No.: 1170172-16-3
M. Wt: 348.22
InChI Key: HIEOMWWMJYLUFC-UHFFFAOYSA-N
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Description

(6-Chloro-2-methyl-4-phenylquinolin-3-yl)acetic acid hydrochloride is a chemical compound with the molecular formula C18H14ClNO2·HCl. It is a derivative of quinoline, featuring a chlorine atom, a methyl group, and a phenyl group attached to the quinoline ring structure. This compound is primarily used in biochemical and pharmaceutical research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6-Chloro-2-methyl-4-phenylquinolin-3-yl)acetic acid hydrochloride typically involves multiple steps, starting with the formation of the quinoline core. One common method is the Skraup synthesis, which involves the reaction of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent. Subsequent steps include chlorination, methylation, and acylation to introduce the desired functional groups.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and advanced purification techniques to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Halogenation reactions can be performed using chlorine (Cl2) or bromine (Br2) in the presence of a catalyst.

Major Products Formed:

  • Oxidation: Formation of quinone derivatives.

  • Reduction: Production of reduced quinoline derivatives.

  • Substitution: Introduction of additional halogen atoms or other substituents on the quinoline ring.

Scientific Research Applications

(6-Chloro-2-methyl-4-phenylquinolin-3-yl)acetic acid hydrochloride is widely used in scientific research due to its unique chemical structure and properties. It is employed in the development of new pharmaceuticals, particularly in the fields of oncology and neurology. Additionally, it serves as a building block in the synthesis of more complex organic molecules and is used in biochemical assays to study enzyme activities and protein interactions.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. In pharmaceutical research, it may act as an inhibitor or activator of certain enzymes or receptors. The molecular targets and pathways involved can vary, but often include interactions with cellular signaling pathways and modulation of gene expression.

Comparison with Similar Compounds

(6-Chloro-2-methyl-4-phenylquinolin-3-yl)acetic acid hydrochloride is structurally similar to other quinoline derivatives, such as quinoline itself, 2-methylquinoline, and 4-phenylquinoline. its unique combination of chlorine, methyl, and phenyl groups gives it distinct chemical and biological properties. These differences can influence its reactivity, solubility, and biological activity, making it a valuable compound in various research applications.

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Properties

IUPAC Name

2-(6-chloro-2-methyl-4-phenylquinolin-3-yl)acetic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClNO2.ClH/c1-11-14(10-17(21)22)18(12-5-3-2-4-6-12)15-9-13(19)7-8-16(15)20-11;/h2-9H,10H2,1H3,(H,21,22);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIEOMWWMJYLUFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C2C=C(C=CC2=N1)Cl)C3=CC=CC=C3)CC(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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